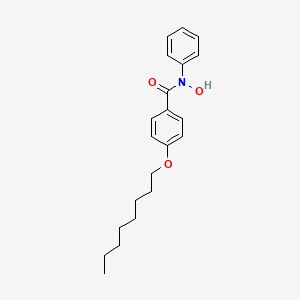
7-hydroxy-3,4,5-trimethyl-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-3,4,5-trimethyl-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family It is known for its unique structure, which includes a benzopyran ring substituted with hydroxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3,4,5-trimethyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pechmann condensation reactions, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-hydroxy-3,4,5-trimethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
7-hydroxy-3,4,5-trimethyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-hydroxy-3,4,5-trimethyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may involve disrupting microbial cell membranes or inhibiting key enzymes.
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-2H-1-benzopyran-2-one:
7-methoxy-2H-1-benzopyran-2-one:
Uniqueness
7-hydroxy-3,4,5-trimethyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups may enhance its lipophilicity and membrane permeability, potentially leading to different pharmacokinetic properties compared to similar compounds.
Propiedades
Número CAS |
109497-58-7 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
7-hydroxy-3,4,5-trimethylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-6-4-9(13)5-10-11(6)7(2)8(3)12(14)15-10/h4-5,13H,1-3H3 |
Clave InChI |
VFNRQAVUWZVXPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


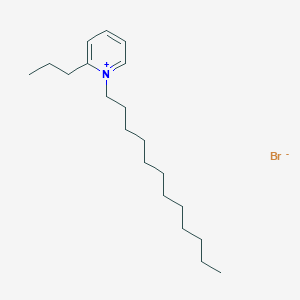
![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)
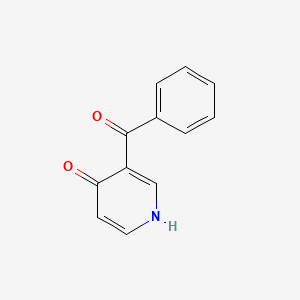
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)

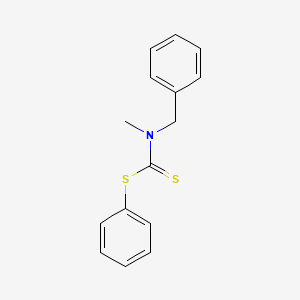
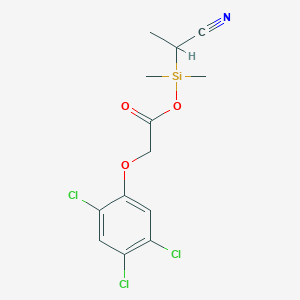
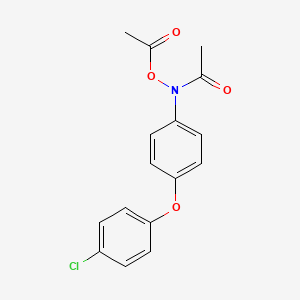
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)

![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
![6-[(Oxan-2-yl)oxy]hex-2-enal](/img/structure/B14331602.png)
